4-Fluorophenoxytetrafluoroethanesulfonyl fluoride
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Overview
Description
4-Fluorophenoxytetrafluoroethanesulfonyl fluoride is a fluorinated compound with a unique molecular structure. It is known for its high purity and significant applications in various fields due to its stability and reactivity. This compound is characterized by the presence of both fluorine and sulfonyl groups, which contribute to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluorophenoxytetrafluoroethanesulfonyl fluoride typically involves the reaction of fluorinated phenol derivatives with tetrafluoroethanesulfonyl fluoride. One common method includes the use of sulfonates or sulfonic acids as starting materials, which are then transformed into sulfonyl fluorides through a cascade process. This method is favored for its mild reaction conditions and the use of readily available reagents .
Industrial Production Methods: Industrial production of this compound often employs phase transfer catalysts to enhance the efficiency of the reaction. The use of potassium fluoride (KF) and 18-crown-6-ether in acetonitrile is a notable example. This method ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Fluorophenoxytetrafluoroethanesulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonyl fluoride group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as potassium fluoride (KF) and phase transfer catalysts are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) may be used.
Major Products: The major products formed from these reactions include various fluorinated derivatives and sulfonyl compounds, which are valuable in further chemical synthesis .
Scientific Research Applications
4-Fluorophenoxytetrafluoroethanesulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-fluorine bonds.
Biology: The compound is utilized in the development of fluorinated biomolecules for research purposes.
Industry: The compound is employed in the production of specialty chemicals and materials, including coatings and polymers
Mechanism of Action
The mechanism by which 4-Fluorophenoxytetrafluoroethanesulfonyl fluoride exerts its effects involves its ability to act as an electrophilic warhead. The sulfonyl fluoride group is particularly reactive towards nucleophiles, allowing it to form covalent bonds with target molecules. This reactivity is harnessed in various applications, including the development of enzyme inhibitors and other bioactive compounds .
Comparison with Similar Compounds
Phenoxytetrafluoroethanesulfonyl fluoride: Similar in structure but lacks the fluorine atom on the phenoxy group.
Tetrafluoroethanesulfonyl fluoride: Contains the sulfonyl fluoride group but without the phenoxy moiety.
Uniqueness: 4-Fluorophenoxytetrafluoroethanesulfonyl fluoride stands out due to the presence of both the fluorine atom on the phenoxy group and the tetrafluoroethanesulfonyl fluoride moiety. This combination imparts unique reactivity and stability, making it valuable in specialized applications .
Properties
IUPAC Name |
1,1,2,2-tetrafluoro-2-(4-fluorophenoxy)ethanesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F6O3S/c9-5-1-3-6(4-2-5)17-7(10,11)8(12,13)18(14,15)16/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJMNZQFCWYNTJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(C(F)(F)S(=O)(=O)F)(F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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